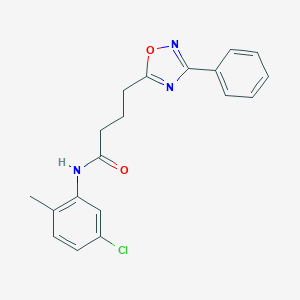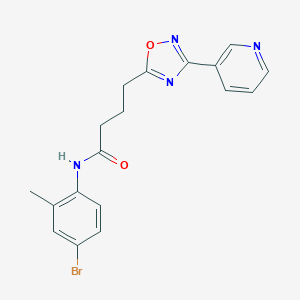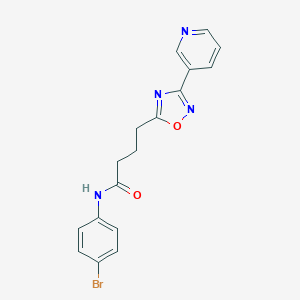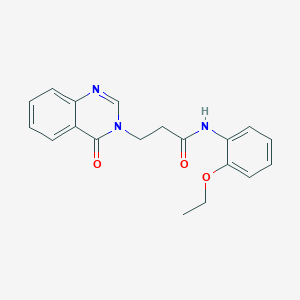
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying various signaling pathways. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to cells or animals in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate the potential of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination therapy with other drugs for cancer treatment. Another direction is to explore the use of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound with potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Its high potency and ability to modulate various signaling pathways make it an effective tool for scientific research. However, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 5-chloro-2-methylphenylamine and butyric anhydride to produce N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In anti-inflammatory therapy, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons against oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C19H18ClN3O2 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(20)12-16(13)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChI-Schlüssel |
ZTTXRIZRDIFVOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
